molecular formula C15H20Cl2N2O2S B043397 N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride CAS No. 118896-95-0

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride

Cat. No. B043397
M. Wt: 363.3 g/mol
InChI Key: VFBVMUPRNSZJTL-UHFFFAOYSA-N
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Description

Sulfonamide derivatives are a significant class of compounds with various pharmaceutical and industrial applications. Their unique chemical structure, characterized by the sulfonamide group (-SO2NH2), allows for diverse chemical reactions and modifications, leading to a wide range of biological activities and applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, including reactions with sulfonyl chlorides, amines, and other intermediates. For example, the cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates presents a novel route to cyclic or open-chain sulfonamide derivatives (Rozentsveig et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamides plays a critical role in their biological activity and interactions. X-ray crystallographic studies, for instance, have shed light on the binding modes of sulfonamide inhibitors to enzymes like carbonic anhydrase, revealing the importance of the sulfonamide group in enzyme inhibition (Menchise et al., 2006).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonamide groups into molecules, significantly altering their chemical properties and biological activities. The reactivity of the sulfonamide group enables the synthesis of a wide range of derivatives with potential applications in medicinal chemistry (Povarov et al., 2019).

Scientific Research Applications

Antitumor Applications

  • Sulfonamide derivatives, including compounds related to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been investigated for their potential as antitumor agents. Research has shown that these compounds, through their design and synthesis, can exhibit significant antitumor activity with low toxicity. This makes them promising candidates for the development of novel antitumor drugs (Huang, Lin, & Huang, 2002).

Biochemical Applications

  • Studies have utilized similar sulfonamide compounds as fluorescent probes to investigate the interaction with phospholipid and bile salt micelles. This research is crucial for understanding the biochemical behaviors of these compounds in different environments, which can have implications for their use in various medical and scientific applications (Narayanan, Paul, & Balaram, 1980).

Antimicrobial Activity

  • Novel sulfonamides, including structures similar to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been synthesized and tested for their antimicrobial activities. These studies are pivotal in discovering new antimicrobial agents, especially given the rising concern of antibiotic resistance (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Ophthalmic Applications

Chemical Interaction Studies

  • Sulfonamide drugs, including compounds structurally related to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been studied for their binding properties to tubulin. Understanding these interactions is crucial for developing drugs that can inhibit tubulin polymerization, a process important in cancer therapy (Banerjee, Poddar, Mitra, Surolia, Owa, & Bhattacharyya, 2005).

properties

IUPAC Name

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBVMUPRNSZJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride

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